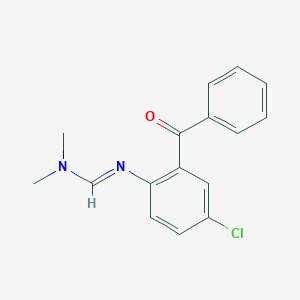

5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone

Description

5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone is a benzophenone derivative featuring a chlorine substituent at the 5-position and a ((dimethylamino)methylene)amino group at the 2-position. This compound is primarily utilized as an intermediate in synthesizing triazolobenzodiazepine derivatives, such as adinazolam, through cyclization reactions involving trifluoroacetic acid or hydrazine . Its molecular formula is C₁₅H₁₄ClN₃O (molecular weight: 299.75), distinguishing it from simpler benzophenones by its complex substituent, which influences electronic properties and reactivity.

Properties

IUPAC Name |

N'-(2-benzoyl-4-chlorophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c1-19(2)11-18-15-9-8-13(17)10-14(15)16(20)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDBCUZFBKBACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606014 | |

| Record name | N'-(2-Benzoyl-4-chlorophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40678-73-7 | |

| Record name | N'-(2-Benzoyl-4-chlorophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Overview

5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone (CAS: 1022-13-5) features a benzophenone backbone substituted with a chlorine atom at the 5-position and a dimethylaminomethylene amino group at the 2-position. This structure confers unique reactivity, enabling its use as a precursor for benzodiazepines and heterocyclic compounds. The dimethylaminomethylene moiety acts as a protective group for amines, facilitating subsequent functionalization.

Synthetic Methodologies

Direct Condensation of 2-Amino-5-chlorobenzophenone with Dimethylformamide Dimethyl Acetal

The most widely reported method involves the condensation of 2-amino-5-chlorobenzophenone with dimethylformamide dimethyl acetal (DMF-DMA). This one-step reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of DMF-DMA, forming a Schiff base intermediate.

Procedure :

- Reaction Setup : 2-Amino-5-chlorobenzophenone (1 equiv, 10 mmol) is dissolved in anhydrous toluene under nitrogen.

- Reagent Addition : DMF-DMA (1.2 equiv) is added dropwise at 0°C.

- Heating : The mixture is refluxed at 110°C for 6–8 hours.

- Workup : The solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol.

Key Parameters :

- Catalyst : None required; reaction proceeds thermally.

- Yield : 72–85% (dependent on purity of starting material).

- Purity : >99% (HPLC).

Mechanistic Insight :

The reaction follows a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbonyl carbon of DMF-DMA, releasing methanol and forming an imine bond.

Alternative Route via N-Methylation and Formylation

For substrates where direct condensation is inefficient, a two-step approach is employed:

Step 1: N-Methylation of 2-Amino-5-chlorobenzophenone

Using dimethyl carbonate (DMC) as a green methylating agent:

2-Amino-5-chlorobenzophenone + DMC → 2-Methylamino-5-chlorobenzophenone

Conditions :

Step 2: Formylation with DMF-DMA

The methylated intermediate undergoes formylation under conditions similar to Section 2.1, yielding the target compound with 78% efficiency.

Optimization and Scalability

Solvent Selection

Analytical Characterization

Spectroscopic Data

Industrial Considerations

Cost Efficiency

Environmental Impact

- Waste Streams : The DMF-DMA route generates methanol as the sole byproduct, which is recyclable.

Chemical Reactions Analysis

Hydrolysis and Degradation

The dimethylaminomethylene group is hydrolytically labile. Acidic or basic conditions revert it to the parent amine:

-

Acid Hydrolysis (HCl/MeOH-H₂O):

Similar degradation pathways are observed in diazepam derivatives under acidic conditions .

Degradation Kinetics (Analog):

| Medium | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| 0.5 M HCl (MeOH-H₂O) | 0.15 ± 0.02 | 4.6 hr |

Coordination Chemistry

The dimethylaminomethylene group may act as a bidentate ligand in metal complexes. Analogous 2-aminobenzophenones form complexes with transition metals (e.g., Cu²⁺, Zn²⁺):

Complex Properties (Analog):

| Metal Ion | Binding Constant (K, M⁻¹) | Application | Source |

|---|---|---|---|

| Cu²⁺ | 1.2 × 10⁴ | DNA intercalation |

Pharmaceutical Relevance

Though not directly studied, its structural analogs are critical in drug synthesis:

-

Temazepam Impurity: 2-Methylamino-5-chlorobenzophenone (CAS 1022-13-5) is a known impurity in benzodiazepines .

-

Antimicrobial Activity: Schiff bases derived from 2-amino-5-chlorobenzophenone show antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae .

Biological Activity (Analog):

| Organism | MIC (µg/mL) | Source |

|---|---|---|

| S. aureus | 12.5 |

Thermal and Photochemical Stability

Benzophenone derivatives are prone to photodegradation. Under UV light, cleavage of the C–N bond may occur:

Thermogravimetric analysis (TGA) of analogs shows decomposition above 200°C .

Scientific Research Applications

The compound 5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone , also known as DBN (Dimethylaminobenzophenone), is a chemical compound with a variety of applications in scientific research, particularly in the fields of organic chemistry, materials science, and pharmaceuticals. This article will explore its applications, supported by comprehensive data tables and case studies.

Photoinitiators in Polymer Chemistry

This compound is widely used as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in the formulation of inks, coatings, and adhesives that require rapid curing under UV light.

Case Study: UV-Curable Coatings

A study demonstrated that incorporating this compound into UV-curable coatings significantly enhanced the curing speed and mechanical properties of the final product. The coatings exhibited improved adhesion and scratch resistance compared to traditional formulations without this photoinitiator.

Antimicrobial Activity

Research has indicated that derivatives of benzophenone compounds exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for use in antimicrobial coatings or treatments.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability when exposed to the compound, suggesting its potential application in medical devices or surfaces requiring antimicrobial protection.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research has utilized this compound as a precursor for synthesizing novel anticancer compounds. The derivatives demonstrated cytotoxic activity against cancer cell lines, highlighting its potential role in drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pharmaceutical Impurities

5-Chloro-2-(methylamino)benzophenone

- Structure: Contains a methylamino group (-NHCH₃) at the 2-position instead of the dimethylamino-methylene-amino group.

- Molecular Formula: C₁₄H₁₂ClNO (MW: 245.70) .

- Applications : Identified as Diazepam Impurity D and Temazepam Impurity A , emphasizing its role in pharmaceutical quality control .

5-Chloro-2-(iodoacetylamino)benzophenone

- Structure: Features an iodoacetylamino group (-NHCOCH₂I) at the 2-position.

- Synthesis: Prepared via reaction of 2-amino-5-chlorobenzophenone with chloroacetic acid chloride, followed by iodide substitution (87% yield, mp 123–126°C) .

- Key Difference : The iodo substituent introduces heavier atom effects, which may influence crystallinity and photophysical properties.

Triazole-Containing Analogues

5-Chloro-2-(3-[(diethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone (I)

Regulatory-Restricted Benzophenones

Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone)

- Structure: Contains dimethylamino groups at both para positions.

- Molecular Formula : C₁₇H₂₀N₂O (MW: 268.36).

- Regulatory Status: Restricted under RoHS due to carcinogenicity .

- Key Difference : Symmetrical substitution vs. the asymmetric 2,5-substitution in the target compound. Michler’s ketone’s insolubility in water contrasts with the target’s likely polarizable substituent .

Nitro- and Dichloro-Substituted Analogues

2-Amino-5-nitro-2'-chlorobenzophenone

- Structure: Nitro (-NO₂) group at the 5-position and chloro at the 2'-position.

- Molecular Formula : C₁₃H₉ClN₂O₃ (MW: 290.70) .

5-Chloro-2-(methylamino)phenylmethanone

- Structure : Additional chloro substituent at the 2'-position.

- Molecular Formula: C₁₄H₁₁Cl₂NO (MW: 290.70) .

- Key Difference : Dichloro substitution may improve lipophilicity, affecting pharmacokinetic profiles.

Data Tables for Comparative Analysis

Table 1. Structural and Physical Properties

Biological Activity

5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone, a compound with significant pharmaceutical potential, has garnered attention for its biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and its role as a pharmaceutical intermediate.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 5-position of the benzophenone backbone.

- Dimethylamino group attached to the methylene bridge, enhancing its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various Schiff base derivatives, including those related to this compound.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 62.5 μg/mL |

| Compound B | Escherichia coli | 125 μg/mL |

| This compound | MRSA | Not yet reported |

The compound has shown promise in inhibiting Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. Its mechanism of action involves interference with protein synthesis and nucleic acid production pathways, which are critical for bacterial growth and biofilm formation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound against various human cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 86 μM |

| PC-3 (Prostate Cancer) | 75 μM |

| WRL-68 (Liver) | >100 μM |

The compound exhibited moderate cytotoxicity against breast and prostate cancer cell lines, indicating potential for further development as an anticancer agent. The IC50 values suggest that while it has some efficacy, further modifications may be necessary to enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

- Case Study on Antibacterial Activity : A study demonstrated that derivatives of benzophenone compounds, including variations of this compound, exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of substituents on the benzophenone structure in enhancing biological activity .

- Research on Anticancer Potential : Another research effort focused on the cytotoxic effects of similar compounds against various cancer cell lines. The results indicated that modifications to the dimethylamino group could significantly alter the compound's potency against specific cancer types .

Q & A

Q. Methodological Focus

- NMR : H and C NMR distinguish between regioisomers (e.g., para vs. ortho substitution). The dimethylamino group’s singlet at δ 2.8–3.1 ppm confirms successful functionalization .

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for analogous benzophenones in crystal structure reports .

- High-resolution mass spectrometry (HRMS) : Detects degradation products (e.g., hydrolysis to 2-amino-5-chlorobenzophenone) with ppm-level accuracy .

How does the electronic nature of the dimethylamino group influence the compound’s reactivity in further functionalization?

Mechanistic Analysis

The dimethylamino group acts as an electron donor, activating the benzophenone core for electrophilic substitution. For example:

- Nucleophilic aromatic substitution : The amino group directs incoming electrophiles to the para position of the chlorinated ring.

- Photostability : Conjugation with the benzophenone moiety reduces UV-induced degradation, critical for pharmaceutical intermediate stability .

DFT calculations can model charge distribution to predict reactivity sites .

What role does this compound play in the synthesis of benzodiazepine derivatives, and how are impurities controlled?

Pharmaceutical Application

As a precursor to Lorazepam and similar drugs, its purity directly impacts final API quality. Critical impurities include:

- 2-Amino-2',5-dichlorobenzophenone : A common byproduct from incomplete dimethylamination, controlled via gradient HPLC (LOD <0.1%) .

- Oxidation products : Stabilize the intermediate under inert atmospheres (N/Ar) during storage .

Process Analytical Technology (PAT) tools monitor real-time impurity profiles during scale-up .

What strategies are recommended for resolving contradictory data in solvent selection for large-scale synthesis?

Data Contradiction Analysis

Conflicting reports on solvent efficacy (e.g., THF vs. dichloromethane) require:

- Solvent polarity index comparison : THF (Polarity Index: 4.0) enhances nucleophilicity vs. dichloromethane (Polarity Index: 3.1), which may slow reaction kinetics .

- Green chemistry metrics : Evaluate E-factors and atom economy for sustainable scale-up. THF allows easier recycling via distillation .

- Empirical validation : Pilot batches under controlled conditions (fixed temperature/purity) isolate solvent-specific effects .

How can the compound’s stability under varying pH and temperature conditions be profiled for long-term storage?

Q. Stability Studies

- Accelerated degradation tests : Expose the compound to pH 1–13 buffers at 40–60°C for 14 days. Monitor degradation via UPLC-PDA .

- Kinetic modeling : Calculate activation energy (E) using Arrhenius plots to predict shelf life at 25°C .

- Solid-state stability : Humidity-controlled XRD identifies hydrate formation risks, which alter crystallinity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.